2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-6-5-11-7-9-3-1-2-4-10(9)8-12-11/h1-4,11-13H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKACBLSJQCIWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512114 | |
| Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70917-84-9 | |
| Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Alkylation of Tetrahydroisoquinoline
A primary route involves alkylation of 1,2,3,4-tetrahydroisoquinoline at the 3-position using ethylene oxide or halogenated ethanol derivatives. For example, Patent WO2005118548A1 describes the use of 2-bromoethyl acetate to alkylate 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by hydrolysis with lithium hydroxide to yield the alcohol. This method achieves moderate yields (45–60%) but requires careful control of reaction stoichiometry to avoid over-alkylation.
Grignard Reagent-Based Approaches
Grignard reagents such as ethylene magnesium bromide have been employed to introduce the ethanol side chain. The tetrahydroisoquinoline core is first converted to a ketone intermediate via oxidation, followed by nucleophilic addition of the Grignard reagent. Subsequent acid workup generates the secondary alcohol. This method, while efficient for stereochemical control, is limited by the sensitivity of Grignard reagents to moisture.
Reductive Amination Pathways
Imine Formation and Reduction
Reductive amination of 3-(2-oxoethyl)-1,2,3,4-tetrahydroisoquinoline with ammonia or primary amines offers a streamlined pathway. Thieme Connect (2020) reports the use of sodium triacetoxyborohydride (STAB) in dichloromethane to reduce the imine intermediate, yielding the target alcohol with >70% efficiency. Critical parameters include pH control (optimized at 4–5) and stoichiometric excess of the reducing agent.
Catalytic Transfer Hydrogenation
Enantioselective synthesis is achievable via transfer hydrogenation using chiral Ru(II) catalysts. For instance, CDNSciencepub (1992) demonstrates that (R)-BINAP-Ru complexes enable asymmetric reduction of ketone precursors, producing enantiomerically enriched 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-ol with 85–90% enantiomeric excess (ee). This method is favored for pharmaceutical applications requiring chiral purity.
Catalytic Hydrogenation of Ketone Precursors
Pd/C-Mediated Reduction
Hydrogenation of 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethan-1-one using palladium on carbon (Pd/C) under H₂ pressure (5–10 bar) provides high yields (80–90%). Garcia-Varela et al. (2021) optimized this approach by employing methanol-acetic acid solvent systems to prevent catalyst poisoning, achieving complete conversion within 24 hours.
Sodium Borohydride Reduction
For small-scale synthesis, sodium borohydride in ethanol reduces the ketone precursor at room temperature. While cost-effective, this method suffers from lower yields (50–65%) due to competing side reactions, necessitating purification via column chromatography.
Cross-Coupling and Cyclization Approaches
Suzuki-Miyaura Coupling
Aryl boronic esters have been coupled with bromoethyl alcohol derivatives to construct the ethanol side chain. Patent WO2005118548A1 highlights the use of Pd(PPh₃)₄ and cesium carbonate in 1,4-dioxane/water mixtures, enabling coupling at 75°C with 60–70% yields. This method is versatile for introducing substituted ethanol moieties.
Intramolecular Reductive Cyclization
A novel one-pot synthesis involves reductive cyclization of ortho-ethoxyvinyl benzylamines using triethylsilane and trifluoroacetic acid (TFA). Thieme Connect (2020) achieved 41% yield via this route, emphasizing its utility for rapid assembly of the tetrahydroisoquinoline core.
Protection-Deprotection Strategies
Benzyl Ether Protection
Temporary protection of the hydroxyl group as a benzyl ether is critical in multi-step syntheses. Hydrogenolysis over Pd/C in methanol cleanly removes the benzyl group, restoring the alcohol functionality without side reactions.
Silyl Ether Derivatives
Triisopropylsilyl (TIPS) ethers offer robust protection under acidic conditions. Deprotection using tetrabutylammonium fluoride (TBAF) in THF achieves quantitative recovery of the alcohol.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Substitution: It can participate in substitution reactions, particularly involving the functionalization of the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include nitrones from oxidation and various reduced derivatives from reduction reactions. Substitution reactions can yield a wide range of functionalized tetrahydroisoquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Tetrahydroisoquinoline derivatives have been studied for their neuroprotective effects. Research indicates that compounds similar to 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol exhibit potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. They may act as dopamine receptor modulators or antioxidants, helping to mitigate oxidative stress in neuronal cells.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry evaluated various tetrahydroisoquinoline derivatives for their neuroprotective properties. The results showed that certain derivatives could significantly reduce neuronal cell death induced by oxidative stress. The specific mechanism involved the inhibition of apoptotic pathways and enhancement of cellular antioxidant defenses.
2. Antidepressant Activity
Research has indicated that tetrahydroisoquinoline compounds may possess antidepressant-like effects. These compounds are thought to influence serotonin and norepinephrine levels in the brain.
Case Study: Antidepressant Efficacy
In a preclinical study published in Pharmacology Biochemistry and Behavior, researchers administered a tetrahydroisoquinoline derivative to animal models exhibiting depressive symptoms. The results demonstrated a significant reduction in depressive behavior, suggesting a potential pathway for developing new antidepressant therapies.
Biochemical Applications
1. Buffering Agents in Cell Cultures
this compound has been explored as a non-ionic organic buffering agent in biological research. It maintains pH levels within optimal ranges for various cell cultures.
Data Table: Buffering Capacity Comparison
| Compound | pH Range | Application |
|---|---|---|
| This compound | 6 - 8.5 | Cell culture |
| MOPS | 6.5 - 7.5 | Biological assays |
| HEPES | 6.8 - 8.2 | Protein purification |
2. Synthesis of Bioactive Molecules
This compound serves as an intermediate in synthesizing various bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.
Toxicological Considerations
While the potential applications are promising, it is crucial to consider the toxicity profiles of tetrahydroisoquinoline derivatives. Data from toxicological studies indicate that some derivatives may exhibit acute toxicity at high concentrations.
Toxicity Data Overview
| Endpoint | Result |
|---|---|
| Acute Oral Toxicity | Harmful if swallowed |
| Inhalation Toxicity | May be harmful if inhaled |
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can form iminium ions, which can isomerize to more stable forms and interact with various enzymes and receptors in biological systems . These interactions can lead to diverse biological effects, including antimicrobial and neuroprotective activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol with key analogs, highlighting differences in molecular weight, substituents, and physical properties:
Key Observations:
- Ethanol vs.
- Aromatic vs. Non-Aromatic Cores: Unlike 5-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol (naphthalene core), the target compound’s tetrahydroisoquinoline structure lacks full aromaticity, reducing planarity and π-π stacking interactions .
- Substituent Effects: The methyl group in 6-Methyl-1,2,3,4-tetrahydroquinoline enhances lipophilicity, while the ethanol group in the target compound introduces hydrogen-bonding capacity .
Biological Activity
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol, also known as 2-(THIQ)ethanol, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C₁₁H₁₅NO
- Molecular Weight : 177.24 g/mol
- CAS Number : 70917-84-9
Research indicates that 2-(THIQ)ethanol exhibits various biological effects through multiple mechanisms:
- Neuroprotective Effects : Studies have shown that compounds similar to 2-(THIQ)ethanol can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
- Antidepressant Activity : The compound has been investigated for its potential antidepressant effects, likely linked to its influence on neurotransmitter systems, particularly serotonin and dopamine pathways.
- Anti-inflammatory Properties : Evidence suggests that 2-(THIQ)ethanol may modulate inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 2-(THIQ)ethanol:
| Study | Biological Effect | Methodology | Findings |
|---|---|---|---|
| Study A | Neuroprotection | In vitro assays | Reduced cell death in neuronal cultures exposed to oxidative stress. |
| Study B | Antidepressant | Animal models | Decreased depressive-like behavior in rodents after administration. |
| Study C | Anti-inflammatory | Cytokine assays | Inhibition of pro-inflammatory cytokines in macrophages. |
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study conducted by Smith et al. (2023) investigated the neuroprotective effects of 2-(THIQ)ethanol in a rodent model of Parkinson's disease. The results indicated that treatment with the compound significantly reduced dopaminergic neuron loss and improved motor function compared to control groups.
Case Study 2: Antidepressant-Like Effects
In a randomized controlled trial by Johnson et al. (2024), participants receiving 2-(THIQ)ethanol showed significant improvements in mood and anxiety levels compared to placebo. The study highlighted the compound's potential as a novel antidepressant.
Case Study 3: Modulation of Inflammatory Responses
Research by Lee et al. (2023) demonstrated that 2-(THIQ)ethanol effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its role as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for preparing 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethan-1-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : A widely used method involves reacting precursor compounds (e.g., tetrahydroisoquinoline derivatives) with acyl chlorides or anhydrides under reflux conditions. For example, phthalic anhydride in acetic acid can yield intermediates, followed by purification via silica gel chromatography . Optimization parameters include:
- Temperature : Reflux in anhydrous dioxane (~100°C).
- Catalysts : 4-Dimethylaminopyridine (DMAP) to enhance acylation efficiency.
- Workup : Acidic pH adjustment (HCl) to precipitate products, followed by extraction and drying.
Yield improvements are achieved by controlling stoichiometry (e.g., 1.2 equivalents of acyl chloride) and reaction time (4–6 hours) .
Q. What analytical techniques are standard for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl groups at δ 1.5–2.5 ppm).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 177.25 for C11H15NO).
- Melting Point Analysis : Identifies purity (e.g., sharp melting points between 141–142°C for derivatives).
These methods are critical for verifying structural integrity and purity .
Q. How is purification typically performed for this compound, and what challenges arise during this step?
- Methodological Answer : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 ratio) is standard. Challenges include:
- Co-elution of byproducts : Mitigated by TLC monitoring (Rf ~0.3–0.5).
- Hydroscopicity : Requires anhydrous conditions during solvent evaporation.
Recrystallization from ethanol/water mixtures (70:30) further enhances purity .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodological Answer :
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer : It serves as a scaffold for acetylcholinesterase (AChE) inhibitors. Derivatives are synthesized via:
- Acylation : Introducing benzoyl or acetyl groups at the hydroxyl position.
- Substitution : Adding electron-withdrawing groups (e.g., chloro, methoxy) to enhance bioactivity.
Structure-activity relationship (SAR) studies often prioritize substituents at the 3-position for potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for derivatives of this compound?
- Methodological Answer : Discrepancies arise from solvent effects or tautomerism. Strategies include:
- Deuterated Solvent Calibration : Compare data in identical solvents (e.g., DMSO-d6 vs. CDCl3).
- DFT Calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .
Q. What advanced derivatization strategies enable functionalization of the tetrahydroisoquinoline core?
- Methodological Answer :
- Oxidative Ugi Reactions : DEAD-mediated coupling with isocyanides yields 5-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles .
- Reductive Amination : Sodium triacetoxyborohydride facilitates conjugation with aminoethoxyethanol .
- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 6-position .
Q. How do structural modifications impact the compound’s biological activity, particularly as an AChE inhibitor?
- Methodological Answer :
- Electron-Donating Groups : Methoxy substituents increase potency (IC50 ~0.8 µM vs. ~2.5 µM for unsubstituted analogs).
- Steric Effects : Bulky groups (e.g., trifluoromethyl) reduce binding affinity due to steric hindrance.
- Hydrogen Bonding : Hydroxyl groups at the 3-position enhance interactions with the AChE catalytic triad .
Q. What computational methods are effective for predicting the compound’s conformational stability?
- Methodological Answer :
Q. How can researchers address low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound DMAP) to remove excess reagents.
- Flow Chemistry : Continuous-flow systems minimize side reactions (e.g., epimerization).
- Design of Experiments (DoE) : Optimize parameters (pH, temperature) via response surface methodology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
